molecular formula C9H17NS B1528391 1-Thia-4-azaspiro[5.5]undecane CAS No. 4083-56-1

1-Thia-4-azaspiro[5.5]undecane

Cat. No.: B1528391
CAS No.: 4083-56-1
M. Wt: 171.31 g/mol
InChI Key: UXMJMQZMIIBTSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Thia-4-azaspiro[5. It is an analog of taurine, a sulfur-containing amino acid that is abundant in the brain and other tissues

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Thia-4-azaspiro[5.5]undecane can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of a suitable amino acid derivative with a thiol-containing compound can lead to the formation of this spirocyclic structure.

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale chemical synthesis processes. These processes are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

1-Thia-4-azaspiro[5.5]undecane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation Reactions: Oxidation of this compound can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products formed from these reactions include oxidized derivatives of the compound.

Reduction Reactions: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions typically result in the formation of reduced derivatives of the compound.

Substitution Reactions: Substitution reactions involving this compound can be carried out using various reagents and conditions. For example, nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Scientific Research Applications

1-Thia-4-azaspiro[5.5]undecane has a wide range of scientific research applications:

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its potential effects on cellular processes. It has been shown to have neuroprotective properties and may play a role in the treatment of neurodegenerative diseases.

Medicine: In the medical field, this compound is investigated for its therapeutic potential. It has been studied for its ability to modulate neurotransmitter activity and its potential use in the treatment of conditions such as epilepsy and Alzheimer's disease.

Industry: In industry, this compound is used in the development of pharmaceuticals and other chemical products. Its unique properties make it a valuable component in various formulations.

Mechanism of Action

The mechanism by which 1-thia-4-azaspiro[5.5]undecane exerts its effects involves its interaction with molecular targets and pathways. It is believed to modulate neurotransmitter activity by binding to specific receptors in the brain. This interaction can lead to changes in neuronal signaling and may contribute to its neuroprotective properties.

Comparison with Similar Compounds

1-Thia-4-azaspiro[5.5]undecane is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • Taurine: A sulfur-containing amino acid that is abundant in the brain and other tissues.

  • Homotaurine: Another name for this compound, highlighting its structural similarity to taurine.

  • 1-oxa-4-azaspiro[5.5]undecane: A related compound with an oxygen atom replacing the sulfur atom in the spirocyclic structure.

These compounds share similarities in their chemical structure and potential applications, but this compound stands out due to its unique properties and potential therapeutic benefits.

Properties

IUPAC Name

1-thia-4-azaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NS/c1-2-4-9(5-3-1)8-10-6-7-11-9/h10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXMJMQZMIIBTSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CNCCS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Thia-4-azaspiro[5.5]undecane
Reactant of Route 2
1-Thia-4-azaspiro[5.5]undecane
Reactant of Route 3
1-Thia-4-azaspiro[5.5]undecane
Reactant of Route 4
1-Thia-4-azaspiro[5.5]undecane
Reactant of Route 5
1-Thia-4-azaspiro[5.5]undecane
Reactant of Route 6
1-Thia-4-azaspiro[5.5]undecane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.